Ebv bzlf1 (190-197)

Immunodominance CTL Precursor Frequency Limiting Dilution Analysis

EBV BZLF1 (190-197), sequence RAKFKQLL (CAS 200124-17-0), is an 8-mer synthetic peptide representing the immunodominant HLA-B*08:01-restricted epitope from the Epstein-Barr virus immediate-early trans-activator protein BZLF1 (Zta). It is widely recognized as a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) control peptide, suitable for stimulating IFNg release from antigen-specific CD8+ T cells in ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays.

Molecular Formula C47H82N14O10
Molecular Weight 1003.2 g/mol
Cat. No. B15567028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbv bzlf1 (190-197)
Molecular FormulaC47H82N14O10
Molecular Weight1003.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H82N14O10/c1-27(2)24-35(44(68)61-37(46(70)71)25-28(3)4)59-43(67)34(19-20-38(51)62)58-41(65)33(18-10-12-22-49)57-45(69)36(26-30-14-7-6-8-15-30)60-42(66)32(17-9-11-21-48)56-39(63)29(5)55-40(64)31(50)16-13-23-54-47(52)53/h6-8,14-15,27-29,31-37H,9-13,16-26,48-50H2,1-5H3,(H2,51,62)(H,55,64)(H,56,63)(H,57,69)(H,58,65)(H,59,67)(H,60,66)(H,61,68)(H,70,71)(H4,52,53,54)/t29-,31-,32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyBWLYASKKAHUDFQ-RHSGIQQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EBV BZLF1 (190-197) Peptide: HLA-B8-Restricted Immunodominant CEF Control Peptide for T Cell Assays


EBV BZLF1 (190-197), sequence RAKFKQLL (CAS 200124-17-0), is an 8-mer synthetic peptide representing the immunodominant HLA-B*08:01-restricted epitope from the Epstein-Barr virus immediate-early trans-activator protein BZLF1 (Zta) [1]. It is widely recognized as a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) control peptide, suitable for stimulating IFNg release from antigen-specific CD8+ T cells in ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays . This peptide is specifically synthesized as presented by the MHC class I HLA-B*0801 allele and is a critical tool for immune monitoring, vaccine development, and studying EBV-specific T cell immunity [2].

Why Generic EBV Peptides Cannot Substitute for BZLF1 (190-197) in HLA-B8-Restricted Assays


Substitution with other EBV lytic or latent epitopes, or even other BZLF1-derived peptides, is not scientifically valid due to strict HLA restriction and divergent immunodominance hierarchies. EBV BZLF1 (190-197) is exclusively presented by HLA-B*08:01, an allele prevalent in approximately 20-25% of Caucasian populations but absent in many others, meaning its utility is both population-specific and mechanistically precise [1]. Furthermore, within HLA-B8-positive individuals, this epitope elicits a CTL precursor frequency that is at least as dominant as—and often exceeds—that of other well-characterized EBV latent epitopes such as FLRGRAYGL (EBNA-3A) and QAKWRLQTL (EBNA-3A), directly impacting the magnitude and detectability of T cell responses in functional assays [2]. Using an alternative HLA-B8-restricted peptide or a different BZLF1 epitope (e.g., BZLF1 44-52 restricted by HLA-B*07:02) would fail to recapitulate the specific, high-frequency response observed with RAKFKQLL, leading to false-negative results or misinterpretation of immune competence [3].

Quantitative Evidence for Selecting EBV BZLF1 (190-197) Over Competing EBV Epitopes


Superior CTL Precursor Frequency Relative to Latent EBV Epitopes in HLA-B8+ Carriers

In a study of five HLA-B8-positive healthy virus carriers, limiting-dilution analysis revealed that the CTL precursor frequency specific for the BZLF1 (190-197) peptide RAKFKQLLQ was at least as dominant as, and in most individuals numerically higher than, the frequencies observed for two other well-defined HLA-B8-restricted latent epitopes: FLRGRAYGL and QAKWRLQTL [1]. This establishes BZLF1 (190-197) as an immunodominant target in the EBV-specific T cell repertoire, ensuring robust and readily detectable responses in functional assays compared to latent antigens.

Immunodominance CTL Precursor Frequency Limiting Dilution Analysis EBV

Distinct Cross-Reactivity Profile with Self and Bacterial Peptides Underpins Autoimmunity Research Utility

The CD8+ T cell response to the BZLF1 (190-197) peptide RAKFKQLL exhibits a unique and well-characterized cross-reactivity pattern with a self-peptide (RSKFRQIV from a serine/threonine kinase) and a bacterial peptide (RRKYKQII from S. aureus) [1]. This is a defined, quantitative difference compared to other EBV epitopes which lack such validated molecular mimicry. Critically, the self and bacterial peptides are substantially less effective than the cognate viral peptide in sensitizing target cell lysis and result only in weak reactivation of memory CTLs, whereas the cognate peptide is highly immunogenic [1]. This differential agonist potency provides a precise experimental control for dissecting the role of TCR affinity and peptide-MHC stability in autoimmune pathogenesis.

Molecular Mimicry Autoimmunity Cross-Reactivity TCR Repertoire

Documented Immunodominance in Acute Infectious Mononucleosis Establishes Clinical Relevance

The BZLF1 (190-197) epitope (RAKFKQLL) is not merely a tool for in vitro studies; it is a clinically validated immunodominant target. A survey of EBV immunogenic proteins indicates that in acute infectious mononucleosis (IM) patients, approximately 40% of the HLA-B8-restricted CTL reactivity is directed against this single peptide . In contrast, the immunodominance hierarchy for other BZLF1 epitopes (e.g., those restricted by HLA-B*3501 or HLA-B*0702) in their respective HLA contexts is either less pronounced or less well-documented, and latent antigens often dominate the response in healthy carriers [1]. This quantitative clinical data underscores the peptide's physiological relevance as a major target of the antiviral T cell response during primary EBV infection.

Infectious Mononucleosis Immunodominance HLA-B8 T Cell Response

High Purity and Stringent Quality Control Standards Ensure Reproducible T Cell Assay Performance

For T cell assays demanding high reproducibility, the purity and quality control of the stimulating peptide are critical. Commercially available EBV BZLF1 (190-197) from reputable vendors such as JPT is supplied with a purity of >90% (Trial Grade) as verified by HPLC-MS, and is synthesized under strict quality management protocols designed to avoid toxic contaminants and side products [1]. In contrast, many generic or custom-synthesized EBV peptides lack such documented quality metrics and may contain impurities (e.g., TFA counter-ions, deletion sequences) that can cause non-specific T cell activation, cytotoxicity, or assay interference [2]. This level of documented purity and synthesis control provides a quantifiable assurance of lot-to-lot consistency essential for longitudinal studies, clinical trial immune monitoring, and cross-laboratory data harmonization.

Peptide Synthesis Quality Control HPLC-MS Assay Reproducibility

Defined HLA-B*08:01 Restriction Enables Precise, Population-Specific Immune Monitoring

The BZLF1 (190-197) peptide RAKFKQLL exhibits strict and well-defined restriction to the HLA-B*08:01 allele, as confirmed by multiple studies and crystal structure data (PDB 3SPV) [1]. In contrast, many other EBV-derived peptides used in CEF pools are restricted by more common HLA alleles (e.g., HLA-A*02:01) or have broader, less well-characterized restriction patterns [2]. This precise restriction is a differentiating feature: it allows researchers to specifically interrogate HLA-B8-restricted T cell responses, a critical need given that HLA-B8 is associated with several autoimmune conditions (e.g., myasthenia gravis, dermatitis herpetiformis) and differential outcomes in viral infections. Using a peptide with ambiguous or promiscuous HLA binding would confound population-specific or disease-association studies, whereas BZLF1 (190-197) provides a clean, allele-specific probe.

HLA Restriction MHC Class I Allele-Specific Immune Monitoring

Optimal Research and Industrial Applications for EBV BZLF1 (190-197) Peptide RAKFKQLL


Standardized Positive Control in HLA-B8+ Donor T Cell Assays (ELISPOT, ICS)

Due to its high and consistent CTL precursor frequency in HLA-B8-positive individuals, BZLF1 (190-197) serves as an ideal positive control peptide for validating the functionality of T cell assays such as IFNγ ELISPOT and intracellular cytokine staining (ICS). Its robust immunogenicity ensures a detectable response in most HLA-B8+ donors, providing a reliable benchmark for assay sensitivity and donor T cell competence, as established by its at least comparable dominance to latent EBV epitopes [1].

Mechanistic Studies of Molecular Mimicry and HLA-B8-Associated Autoimmunity

This peptide is uniquely suited for investigating the mechanisms of molecular mimicry in autoimmune disease. Its well-characterized cross-reactivity with the self-peptide RSKFRQIV and bacterial peptide RRKYKQII provides a defined experimental system to dissect how T cell cross-recognition of viral and self-antigens can contribute to breaking immunological tolerance, a feature directly supported by primary research on its differential agonist potency [2].

Immunomonitoring in EBV Vaccine Trials Targeting Lytic Antigens

Given its validated immunodominance, with ~40% of HLA-B8-restricted CTL reactivity in acute infectious mononucleosis targeting this single epitope, BZLF1 (190-197) is a critical reagent for monitoring vaccine-induced T cell responses in clinical trials of EBV vaccines that incorporate the BZLF1 lytic protein. It allows for precise, epitope-specific quantification of the CD8+ T cell response, a key correlate of vaccine efficacy .

Ex Vivo Expansion of BZLF1-Specific CTLs for Adoptive Immunotherapy Research

The peptide's immunodominance and defined HLA restriction make it an effective tool for the ex vivo expansion of BZLF1-specific cytotoxic T lymphocytes (CTLs) from HLA-B8+ donors. These expanded CTLs can be used for functional characterization, TCR repertoire analysis, or in preclinical models of adoptive T cell therapy for EBV-associated post-transplant lymphoproliferative disorder (PTLD) and other malignancies, leveraging the peptide's high immunogenicity and documented ability to stimulate robust CTL responses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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